6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one
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Overview
Description
6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an amino group at position 6 and a 3,4-dimethylphenylamino group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one typically involves the reaction of 3,4-dimethylaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3,4-dimethylaniline with 2-chloro-4,6-diaminopyrimidine under reflux conditions in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Known for its efficacy against visceral leishmaniasis.
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: Studied for its antiviral properties.
Uniqueness
6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its 3,4-dimethylphenylamino group enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7147-24-2 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
6-amino-4-(3,4-dimethylanilino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)14-11-6-10(13)15-12(17)16-11/h3-6H,1-2H3,(H4,13,14,15,16,17) |
InChI Key |
RTGFOPZUFUDKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)NC(=C2)N)C |
Origin of Product |
United States |
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